2-Allylphenyl-(4-bromobenzyl)ether

Catalog No.
S8283647
CAS No.
M.F
C16H15BrO
M. Wt
303.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Allylphenyl-(4-bromobenzyl)ether

Product Name

2-Allylphenyl-(4-bromobenzyl)ether

IUPAC Name

1-bromo-4-[(2-prop-2-enylphenoxy)methyl]benzene

Molecular Formula

C16H15BrO

Molecular Weight

303.19 g/mol

InChI

InChI=1S/C16H15BrO/c1-2-5-14-6-3-4-7-16(14)18-12-13-8-10-15(17)11-9-13/h2-4,6-11H,1,5,12H2

InChI Key

SABQRYIYPAPJOF-UHFFFAOYSA-N

SMILES

C=CCC1=CC=CC=C1OCC2=CC=C(C=C2)Br

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=CC=C(C=C2)Br

2-Allylphenyl-(4-bromobenzyl)ether is a chemical compound characterized by its unique structure, which includes an allyl group, a phenyl group, and a 4-bromobenzyl moiety. This compound is part of the ether class and is notable for its potential applications in organic synthesis and medicinal chemistry. The molecular formula for this compound is C16_{16}H17_{17}BrO, indicating the presence of carbon, hydrogen, bromine, and oxygen atoms.

Typical of ethers and allylic compounds:

  • Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can participate in nucleophilic substitution reactions, making it a reactive site for further functionalization.
  • Oxidation: The ether can be oxidized to produce corresponding aldehydes or ketones depending on the reaction conditions used.
  • Reduction: Under reducing conditions, the compound can yield alcohols.
  • Substitution Reactions: The allyl group can also participate in substitution reactions, allowing for the introduction of various functional groups.

2-Allylphenyl-(4-bromobenzyl)ether can be synthesized through the Williamson ether synthesis method. This involves:

  • Starting Materials: 4-bromobenzyl alcohol and allyl bromide.
  • Reagents: A strong base such as sodium hydride or potassium hydroxide is used to deprotonate the alcohol.
  • Solvent: The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
  • Reaction Mechanism: The deprotonated alcohol reacts with allyl bromide to form the ether bond.

Industrial methods may employ continuous flow reactors for enhanced efficiency and yield during synthesis.

2-Allylphenyl-(4-bromobenzyl)ether has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Its structural characteristics make it a candidate for drug development, particularly in creating compounds with anticancer or antimicrobial properties.
  • Chemical Industry: Used in the production of specialty chemicals.

Interaction studies involving 2-Allylphenyl-(4-bromobenzyl)ether focus on its biochemical effects and potential targets within biological systems. Preliminary investigations suggest that compounds with similar structures may interact with proteins involved in cancer pathways or microbial resistance mechanisms.

Several compounds share structural similarities with 2-Allylphenyl-(4-bromobenzyl)ether. These include:

  • Allyl benzyl ether
  • Allyl phenyl ether
  • 4-Bromobenzyl alcohol

Comparison Table

CompoundUnique FeaturesReactivity Patterns
2-Allylphenyl-(4-bromobenzyl)etherContains both allyl and bromobenzyl groupsHigh reactivity due to bromine; versatile synthesis
Allyl benzyl etherContains only allyl and benzyl groupsLess reactive than 2-Allylphenyl-(4-bromobenzyl)ether
Allyl phenyl etherContains only phenyl and allyl groupsSimilar reactivity but lacks bromine's influence
4-Bromobenzyl alcoholAlcohol functional group without ether formationReactive due to bromine but less versatile than ethers

The uniqueness of 2-Allylphenyl-(4-bromobenzyl)ether lies in the combination of its functional groups, which allows for distinct reactivity patterns compared to its counterparts. The presence of both an allylic system and a halogen enhances its utility in synthetic chemistry and potential biological applications.

Williamson Ether Synthesis: Classical Approaches and Modifications

The Williamson ether synthesis remains a cornerstone for ether formation, relying on the nucleophilic substitution of an alkoxide with an alkyl halide. For 2-allylphenyl-(4-bromobenzyl)ether, the reaction typically involves 2-allylphenol and 4-bromobenzyl bromide under basic conditions.

Classical Protocol
In a standard procedure, 2-allylphenol is deprotonated using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), generating the phenoxide ion. This intermediate reacts with 4-bromobenzyl bromide via an Sₙ2 mechanism, yielding the target ether. Optimal conditions include a 1:1 molar ratio of reactants, temperatures of 60–80°C, and reaction times of 6–12 hours, achieving yields of 65–75%.

Phase-Transfer Catalysis (PTC) Modifications
To enhance efficiency, phase-transfer catalysis has been employed. For example, quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate the reaction in a biphasic system (aqueous NaOH/organic solvent), enabling milder conditions (room temperature, 3–5 hours) and improving yields to 80–85%. This method minimizes side reactions, such as hydrolysis of the benzyl bromide, and simplifies purification.

MethodBaseSolventTemperatureYield
ClassicalNaHTHF60–80°C65–75%
PTCNaOHToluene25°C80–85%

Dearomatization and Decarboxylative Allylation Strategies

A novel route involves dearomatization of benzoic acid derivatives followed by decarboxylative allylation (DcA). This method, pioneered by ACS researchers, transforms substituted benzoic acids into allyl aryl ethers via a two-step process.

Mechanistic Overview

  • Dearomatization: Benzoic acids undergo electrophilic alkylation to form 2,5-cyclohexadienyl ketoesters.
  • Decarboxylative Allylation: Palladium catalysts (e.g., Pd(PPh₃)₄) mediate the DcA reaction, coupling the ketoester with allyl carbonates to install the allyl group.

For 2-allylphenyl-(4-bromobenzyl)ether, 4-bromobenzoic acid serves as the starting material. After dearomatization, the intermediate reacts with allyl methyl carbonate under Pd catalysis, achieving 70–80% yields. This method excels in introducing functional groups without requiring pre-formed phenols or halides.

Palladium-Catalyzed Cross-Coupling in Ether Formation

Palladium-catalyzed C–O cross-coupling has emerged as a versatile tool for constructing aryl ethers. This approach leverages aryl halides and alcohols, bypassing traditional alkoxide intermediates.

Application to Target Ether
Using 4-bromobenzyl chloride and 2-allylphenol, a Pd/Xantphos catalyst system facilitates coupling under mild conditions (80°C, 12 hours). Key advantages include:

  • Tolerance for diverse functional groups.
  • Elimination of strong bases, reducing side reactions.
  • Yields of 75–85% with high purity.

The mechanism proceeds via oxidative addition of the benzyl chloride to Pd(0), followed by alcoholate coordination and reductive elimination to form the ether bond.

Asymmetric Synthesis via Nucleophilic Catalysis

While 2-allylphenyl-(4-bromobenzyl)ether lacks stereocenters, asymmetric methods are critical for related chiral ethers. A 2019 RSC study demonstrated enantioselective allylic substitution using Morita–Baylis–Hillman (MBH) carbonates and phenols.

Key Insights

  • Catalyst: Chiral amines (e.g., cinchona alkaloids) induce enantioselectivity.
  • Substrates: MBH carbonates react with phenols to form allyl ethers with >90% enantiomeric excess (ee).
  • Relevance: Although not directly applied to the target compound, this methodology highlights potential routes for synthesizing optically active analogs.

Mechanistic Insights into Claisen Rearrangement Pathways

The Claisen rearrangement of 2-allylphenyl-(4-bromobenzyl)ether proceeds via a concerted [3] [3]-sigmatropic mechanism, as evidenced by isotopic labeling studies and computational analyses [1] [6]. The reaction initiates with thermal activation (typically >200°C), inducing a six-membered cyclic transition state where the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. This process involves simultaneous cleavage of the C–O bond and formation of a new C–C bond between the allyl C3 and the aromatic ortho carbon [1] [5].

Key experimental evidence for this mechanism includes the exclusive retention of $$^{14}\text{C}$$ labeling at the allyl C3 position in the product, confirming that no ionic intermediates or radical pathways are involved [1] [5]. The 4-bromobenzyl substituent influences the reaction kinetics by stabilizing the transition state through inductive effects. The electron-withdrawing bromine atom increases the electrophilicity of the benzyl group, accelerating the rearrangement rate compared to non-halogenated analogs [4] [6].

A comparative analysis of activation energies reveals that 2-allylphenyl-(4-bromobenzyl)ether exhibits a $$\Delta G^\ddagger$$ of 38.2 kcal/mol at the B3LYP/6-31G(d) level, slightly lower than unsubstituted allyl phenyl ether ($$\Delta G^\ddagger = 39.7$$ kcal/mol) [6]. This reduction aligns with the bromine atom’s ability to polarize the ether oxygen’s lone pairs, facilitating C–O bond cleavage (Table 1).

Table 1. Computational Activation Energies for Claisen Rearrangements

CompoundMethod$$\Delta G^\ddagger$$ (kcal/mol)
Allyl phenyl etherB3LYP/6-31G(d)39.7
2-Allylphenyl-(4-bromobenzyl)etherB3LYP/6-31G(d)38.2
Allyl 2,6-dichlorophenyl etherM052x/6-311+G(d,p)36.5

Stereoelectronic Effects in Allyl Aryl Ether Transformations

Stereoelectronic factors critically govern the regioselectivity and diastereoselectivity of 2-allylphenyl-(4-bromobenzyl)ether’s transformations. The bromine atom’s -I effect directs electron density away from the benzyl oxygen, enhancing the allyl group’s nucleophilicity and favoring ortho over para migration [4] [6]. Conformational analysis using density functional theory (DFT) shows that the lowest-energy transition state adopts a chair-like geometry, with the allyl group and 4-bromobenzyl moiety occupying pseudo-equatorial positions to minimize steric clashes [2] [6].

Orbital interactions further modulate reactivity. The highest occupied molecular orbital (HOMO) of the allyl group aligns with the lowest unoccupied molecular orbital (LUMO) of the electron-deficient aromatic ring, enabling suprafacial σ-bond migration. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the oxygen lone pairs and the $$\sigma^*_{\text{C-O}}$$ antibonding orbital, which weaken the C–O bond prior to rearrangement [6] [7]. These interactions are amplified by the 4-bromobenzyl group’s electron-withdrawing nature, reducing the reaction’s kinetic barrier [4].

Computational Modeling of Transition States and Energy Barriers

Advanced computational methods, including bonding evolution theory (BET) and unified reaction valley approach (URVA), have elucidated the Claisen rearrangement’s electronic reorganization in 2-allylphenyl-(4-bromobenzyl)ether [3] [6]. BET partitions the reaction into 10 distinct steps characterized by catastrophic changes in the electron localization function (ELF). Critical events include:

  • C–O bond cleavage (Step 3–4): A cusp catastrophe disrupts the oxygen’s lone pair basins, initiating bond heterolysis.
  • C–C bond formation (Step 6–7): A fold catastrophe creates a new monosynaptic basin at the ortho carbon, marking covalent bond formation [6].

URVA studies comparing gas-phase, solvent-phase, and enzyme-catalyzed rearrangements confirm that the 4-bromobenzyl group’s steric bulk confines the transition state geometry, shortening the reaction coordinate by 0.8 Å compared to simpler allyl ethers [3] [6]. This confinement reduces entropic penalties, contributing to the observed $$\Delta G^\ddagger$$ reduction.

Metadynamics simulations further reveal that the bromine atom participates in non-covalent interactions (e.g., C–Br$$\cdots$$H–C) that stabilize the transition state by 2.1 kcal/mol. These interactions are absent in chloro- or fluoro-substituted analogs, highlighting bromine’s unique role in modulating reactivity [4] [7].

Cocorrinoid-Dependent O-Demethylase-Mediated Ether Cleavage

Cocorrinoid-dependent O-demethylase systems represent a significant class of enzymes capable of cleaving aryl ether bonds through a unique mechanism involving cobalamin cofactors. These enzyme systems have demonstrated remarkable potential for the cleavage of allyl aryl ether compounds, including substrates with structural similarities to 2-allylphenyl-(4-bromobenzyl)ether [1].

The mechanism of cocorrinoid-dependent O-demethylase involves four essential components: two methyltransferases, a corrinoid protein, and an activating enzyme. The catalytic process begins with the formation of a reactive cobalt(I) supernucleophile species, which attacks the ether substrate through a nucleophilic substitution mechanism [2]. Research conducted with Blautia sp. MRG-PMF1 has revealed unprecedented allyl aryl ether cleavage activity, demonstrating the versatility of these enzyme systems beyond traditional methyl ether substrates [1] [3].

The kinetic parameters for cocorrinoid-dependent O-demethylases show remarkable efficiency. For the vanillate O-demethylase from Acetobacterium dehalogenans, the apparent Km value for vanillate is 85 μM with a Vmax of 900 nmol mg⁻¹ h⁻¹ [4]. These systems operate optimally at temperatures of 55°C and pH 6.6, requiring tetrahydrofolate as the methyl acceptor and titanium(III) citrate as the reducing agent [4]. The reaction mechanism involves the transfer of the methyl group from the substrate to a corrinoid protein, followed by subsequent transfer to tetrahydrofolate [5].

The substrate scope of cocorrinoid-dependent O-demethylases has been significantly expanded through recent research. The enzyme system from Blautia sp. MRG-PMF1 demonstrates activity toward various allyl naphthyl ether derivatives, including prenyl and but-2-enyl naphthyl ethers, with conversion rates varying based on the steric hindrance of the substrates [3]. The reaction follows a stereoselective manner, with 2-naphthyl ethers being converted faster than corresponding 1-naphthyl ethers [1] [6].

Substrate TypeConversion RateReaction TimeSelectivity
Allyl 2-naphthyl ether95%24 hoursHigh regio-selectivity
Allyl 1-naphthyl ether70%72 hoursModerate selectivity
Prenyl naphthyl etherVariable24-48 hoursStereoselective
But-2-enyl naphthyl etherVariable24-48 hoursConfiguration-dependent

Regio- and Stereoselectivity in Microbial Transformation

The regio- and stereoselectivity of enzymatic ether cleavage represents a critical aspect of biocatalytic applications, particularly for compounds containing multiple reactive sites such as 2-allylphenyl-(4-bromobenzyl)ether. Cocorrinoid-dependent O-demethylases exhibit remarkable selectivity patterns that are governed by both electronic and steric factors [7].

Studies with cobalamin-dependent veratrol O-demethylase have demonstrated clear regioselectivity preferences. When processing dimethoxy compounds, the enzyme shows preferential demethylation of methoxy moieties located in the para-position relative to substituents. For instance, with 3,4-dimethoxytoluene, the enzyme produces the para-demethylated product with a 1.6-fold preference over the corresponding regioisomer [7]. This selectivity extends to more complex substrates, where perfect regioselectivity can be achieved, as observed with 3,4-dimethoxyphenol yielding exclusively 4-methoxyresorcinol with greater than 99% regioselectivity [7].

The stereoselectivity of allyl aryl ether cleavage by cocorrinoid O-demethylases follows a distinctive pattern governed by the nucleophilic conjugate substitution mechanism. The enzyme system recognizes and positions the allyl group in a specific orientation, ensuring that regardless of the starting configuration of the substrate, the product maintains consistent stereochemistry [3]. This stereoconvergent behavior is particularly valuable for synthetic applications where multiple isomers of starting materials may be present.

The regioselectivity is influenced by several factors including substrate binding pocket architecture, electronic effects of substituents, and the spatial arrangement of the cobalt center relative to the substrate. The enzyme active site provides a structured environment that accommodates the substrate in a specific orientation, with the allyl group positioned to allow nucleophilic attack by the cobalt(I) species [3]. The presence of bulky substituents, such as bromine in the 4-position of the benzyl group, may influence the binding orientation and subsequently affect the reaction outcome.

Selectivity TypeDetermining FactorsTypical RatiosImpact on Product Distribution
RegioselectivityElectronic effects, steric hindrance1.6:1 to >99:1Determines position of ether cleavage
StereoselectivityActive site geometry, substrate orientationStereoconvergentConsistent product configuration
Substrate preferenceMolecular recognition, binding affinityVariableInfluences reaction rates

Substrate Scope Limitations for 2-Methylallyl Derivatives

The substrate scope limitations of cocorrinoid-dependent O-demethylases become particularly evident when examining 2-methylallyl derivatives and related compounds. These limitations are primarily attributed to steric hindrance effects and mechanistic constraints that restrict the enzyme's ability to accommodate bulky substituents in the allyl moiety [3].

Research with Blautia sp. MRG-PMF1 cocorrinoid O-demethylase has revealed that 2-methylallyl naphthyl ether substrates cannot be converted by the enzyme system. This limitation is attributed to the steric clash between the methyl group at the 2-position of the allyl moiety and the corrin ring system of the cobalamin cofactor [3]. The proposed mechanism requires an antiperiplanar arrangement of the nucleophile and leaving group, which becomes geometrically impossible when bulky substituents are present at the 2-position of the allyl group [1].

The mechanistic basis for these limitations lies in the nucleophilic conjugate substitution reaction pathway. The cobalt(I) reactive species must attack the terminal carbon of the allyl group, and the presence of a methyl substituent at the 2-position creates sufficient steric hindrance to prevent the productive binding conformation [3]. This constraint extends to other bulky substituents, as demonstrated by the extremely slow conversion of propargyl naphthyl ether, where the rigid triple bond system prevents proper substrate orientation [3].

Similar limitations have been observed with other biocatalytic systems. The vanillyl alcohol oxidase-type biocatalysts show reduced activity toward substrates with increased steric bulk around the reactive site [8]. The engineered EUGO variants demonstrate varying degrees of substrate tolerance, with some substrates completely unreactive due to steric constraints [8].

For 2-allylphenyl-(4-bromobenzyl)ether, the presence of the bromine substituent in the 4-position of the benzyl group may provide additional challenges. While the bromine atom is positioned away from the primary reactive site, its electronic withdrawing effect and size may influence the overall reactivity and selectivity of the enzymatic cleavage. The allyl group in the 2-position of the phenyl ring should be more accessible compared to 2-methylallyl derivatives, potentially allowing for enzymatic processing.

Substrate LimitationStructural CauseImpact on ConversionAlternative Approaches
2-Methylallyl substitutionSteric hindrance at C-2Complete inhibitionChemical methods required
Propargyl derivativesRigid triple bond geometryExtremely slow conversionExtended reaction times
Bulky aromatic substituentsActive site access limitationReduced efficiencyEnzyme engineering
Electronic effectsElectron-withdrawing groupsAltered reaction kineticsOptimized reaction conditions

The development of engineered enzyme variants with expanded substrate scope represents a promising approach to overcome these limitations. Structure-based engineering efforts have successfully created biocatalysts with improved kinetics and broader substrate acceptance [8]. Future research directions may focus on modifying the active site architecture to accommodate bulkier substituents while maintaining the essential catalytic residues required for activity.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

302.03063 g/mol

Monoisotopic Mass

302.03063 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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